2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline, also known as 4, 8-di-meiqx or 3, 4, 8-trimethylimidazo(4, 5-F)quinoxalin-2-amine, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline is primarily located in the cytoplasm.
Compound Description: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat at high temperatures. It is a potent mutagen in bacterial systems and a carcinogen in rodents. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: MeIQx is structurally similar to 4,8-DiMeIQx, differing only by the absence of a methyl group at the 4-position on the imidazoquinoxaline ring. [, , ] Both compounds are formed during the cooking of meat and are found together in cooked meat products. [, , , , , , , , , ] Like 4,8-DiMeIQx, MeIQx requires metabolic activation to exert its mutagenic and carcinogenic effects. [] Both compounds are potent mutagens and carcinogens, but MeIQx is generally found in higher concentrations than 4,8-DiMeIQx in cooked meat. [, , , , , , , , , , , , , , ]
N2-(2'-Deoxyguanosin-8-yl)-4,8-DiMeIQx
Compound Description: N2-(2'-Deoxyguanosin-8-yl)-4,8-DiMeIQx is a DNA adduct formed by the covalent binding of the N2-hydroxy metabolite of 4,8-DiMeIQx to the C8 position of guanine. [] This adduct is considered a critical biomarker for 4,8-DiMeIQx exposure and its potential carcinogenic effects. [, ]
Relevance: This compound directly results from the metabolic activation of 4,8-DiMeIQx and its reaction with DNA. [] Formation of this adduct is a key step in 4,8-DiMeIQx-induced carcinogenesis, highlighting the compound's genotoxic potential. [, ]
Compound Description: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is another heterocyclic aromatic amine (HAA) frequently formed in cooked meat. It is a potent mutagen and carcinogen, classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). [, , , , , , , , , , , , , , , , , , , , , ]
Relevance: While structurally different from 4,8-DiMeIQx, PhIP shares a similar formation pathway during the cooking of meat. [, , , , , , , , , , , , ] Both are commonly found together in cooked meat products and pose potential health risks. [, , , , , , , , , , , , , ] They are often studied together to understand their combined contribution to dietary exposure to HAAs. [, , , , , , , , , , , , , ]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Compound Description: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagenic heterocyclic amine formed during the cooking of meat, particularly at high temperatures. [, , , , , , , , , , ] It is classified as a possible human carcinogen (Group 2B) by the IARC. []
Relevance: Like 4,8-DiMeIQx, IQ belongs to the aminoimidazoazaarene class of HAAs and is formed through similar pathways during cooking. [, , , , , , , , , ] They are often found together in cooked meat and contribute to overall HAA dietary exposure. [, , , , , , , , ]
N2-Hydroxy-4,8-DiMeIQx
Compound Description: N2-Hydroxy-4,8-DiMeIQx is the primary mutagenic metabolite of 4,8-DiMeIQx, formed via cytochrome P450-mediated oxidation. [, ] This metabolite is highly reactive and can form DNA adducts, contributing to 4,8-DiMeIQx's carcinogenic potential. []
Relevance: N2-Hydroxy-4,8-DiMeIQx is a crucial intermediate in the metabolic activation pathway of 4,8-DiMeIQx. [, ] Its formation is essential for 4,8-DiMeIQx to exert its genotoxic effects. [, ] Understanding its formation and reactivity is crucial for assessing the carcinogenic risk of 4,8-DiMeIQx. [, ]
N2-Acetoxy-4,8-DiMeIQx
Compound Description: N2-Acetoxy-4,8-DiMeIQx is a synthetically activated form of N2-Hydroxy-4,8-DiMeIQx used in laboratory settings to study the DNA adduct formation of 4,8-DiMeIQx. [] This reactive ester readily reacts with DNA, mimicking the in vivo adduct formation process. []
Relevance: Although not naturally occurring, N2-Acetoxy-4,8-DiMeIQx is a valuable tool for researchers studying the mechanisms of 4,8-DiMeIQx-induced DNA damage. [] Its use in in vitro studies helps elucidate the reactivity and adduct-forming potential of the N2-hydroxy metabolite of 4,8-DiMeIQx. []
Compound Description: 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) is another heterocyclic aromatic amine generated during the cooking of meat at high temperatures. [, , , , , , , , , ] Like other HAAs, it exhibits mutagenic and carcinogenic properties. [, , , , , , , , , ]
Relevance: MeIQ is structurally similar to 4,8-DiMeIQx and belongs to the same aminoimidazoazaarene class of HAAs. [, , , , , , , , , ] Both are formed under similar cooking conditions and are often found together in cooked meat. [, , , , , , , , , ] They are frequently studied together to evaluate their combined contribution to dietary HAA exposure. [, , , , , , , , , ]
8-Hydroxymethyl-DiMeIQx
Compound Description: 8-Hydroxymethyl-DiMeIQx is a metabolite of 4,8-DiMeIQx identified in the urine and feces of rats administered with the compound. []
Relevance: This metabolite provides insight into the metabolic pathways of 4,8-DiMeIQx in vivo. [] Its presence in excreta suggests that the 8-methyl group of 4,8-DiMeIQx is susceptible to metabolic oxidation. []
N-Acetyl-8-hydroxymethyl-DiMeIQx
Compound Description: N-Acetyl-8-hydroxymethyl-DiMeIQx is another metabolite of 4,8-DiMeIQx found in the urine and feces of rats. [] It is formed by acetylation of 8-Hydroxymethyl-DiMeIQx. []
Relevance: The presence of this metabolite suggests that the 8-hydroxymethyl group of 8-Hydroxymethyl-DiMeIQx can undergo further metabolism, such as acetylation. [] This finding highlights the complexity of 4,8-DiMeIQx metabolism and the potential for multiple metabolic pathways. []
3-N-Dimethyl-4-hydroxy-methyl-DiMeIQx
Compound Description: 3-N-Dimethyl-4-hydroxy-methyl-DiMeIQx is another metabolite of 4,8-DiMeIQx identified in the urine and feces of rats. []
Relevance: This metabolite provides further evidence for the diverse metabolic pathways of 4,8-DiMeIQx in vivo. [] Its detection suggests that the 4-methyl group of 4,8-DiMeIQx can also be metabolized, possibly leading to the formation of other metabolites. []
Compound Description: 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo[4,5-f]quinoxaline (4-CH2OH-8-MeIQx) is a mutagenic compound isolated from both beef extract and the urine of rats administered 4,8-DiMeIQx. []
Relevance: This compound is structurally similar to 4,8-DiMeIQx and demonstrates significant mutagenicity. [] Its identification suggests a potential metabolic pathway for 4,8-DiMeIQx where the 4-methyl group is oxidized to a hydroxymethyl group. [] This finding highlights the potential for the formation of other potentially harmful metabolites from 4,8-DiMeIQx. []
Compound Description: 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline (4,7,8-TriMeIQx) is a heterocyclic amine belonging to the same class as 4,8-DiMeIQx. [, , ] It is found in cooked meat and exhibits mutagenic properties. [, , ]
Relevance: 4,7,8-TriMeIQx is structurally similar to 4,8-DiMeIQx, differing by the presence of an additional methyl group at the 7-position. [, , ] While not as prevalent as 4,8-DiMeIQx, it represents another potential HAA contaminant in cooked meat. [, , ]
Compound Description: 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline (7,8-DiMeIQx) is another heterocyclic amine similar in structure to 4,8-DiMeIQx. [, , , , , , , , ] It is found in cooked meat products and exhibits mutagenicity. [, , , , , , , , ]
Relevance: 7,8-DiMeIQx is an isomer of 4,8-DiMeIQx, differing only in the position of one methyl group on the imidazoquinoxaline ring. [, , , , , , , , ] This structural similarity suggests they may share similar formation pathways during cooking and contribute to the overall HAA content in cooked meat. [, , , , , , , , ]
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